5-Bromo-2-methoxy-3-methylpyrazine
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Overview
Description
5-Bromo-2-methoxy-3-methylpyrazine: is a heterocyclic organic compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol It is characterized by a pyrazine ring substituted with bromine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-3-methylpyrazine typically involves the bromination of 2-methoxy-3-methylpyrazine. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methoxy-3-methylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: 5-Bromo-2-methoxy-3-methylpyrazine is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds with potential biological activity .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated pyrazines on cellular processes. It may also serve as a precursor for the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-3-methylpyrazine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity . The exact pathways and targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison: 5-Bromo-2-methoxy-3-methylpyrazine is unique due to the presence of both bromine and methoxy groups on the pyrazine ringFor example, the bromine atom provides a site for further functionalization through substitution reactions, while the methoxy group can affect the compound’s electronic properties .
Properties
Molecular Formula |
C6H7BrN2O |
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Molecular Weight |
203.04 g/mol |
IUPAC Name |
5-bromo-2-methoxy-3-methylpyrazine |
InChI |
InChI=1S/C6H7BrN2O/c1-4-6(10-2)8-3-5(7)9-4/h3H,1-2H3 |
InChI Key |
CTXMHAHRFINOEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1OC)Br |
Origin of Product |
United States |
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